Malt1-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

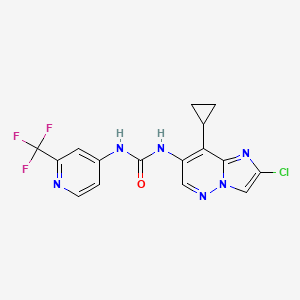

C16H12ClF3N6O |

|---|---|

Molecular Weight |

396.75 g/mol |

IUPAC Name |

1-(2-chloro-8-cyclopropylimidazo[1,2-b]pyridazin-7-yl)-3-[2-(trifluoromethyl)-4-pyridinyl]urea |

InChI |

InChI=1S/C16H12ClF3N6O/c17-12-7-26-14(25-12)13(8-1-2-8)10(6-22-26)24-15(27)23-9-3-4-21-11(5-9)16(18,19)20/h3-8H,1-2H2,(H2,21,23,24,27) |

InChI Key |

CSYCAQJLDKOYMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=NN3C2=NC(=C3)Cl)NC(=O)NC4=CC(=NC=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Malt1-IN-9: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of Malt1-IN-9, a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MALT1 inhibition.

Introduction to MALT1 and its Role in NF-κB Signaling

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a crucial mediator in the activation of immune cells. It plays a central role in the canonical NF-κB signaling pathway, which is essential for the activation, proliferation, and survival of lymphocytes.[1] MALT1 possesses a dual function: it acts as a scaffold protein, recruiting ubiquitin ligases that lead to the activation of the IκB kinase (IKK) complex, and it has proteolytic activity that amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20 and RelB.[1] Dysregulation of MALT1 activity has been implicated in various lymphoid malignancies and autoimmune diseases, making it a compelling therapeutic target.[1]

This compound: A Potent MALT1 Protease Inhibitor

This compound is a potent, small-molecule inhibitor of the MALT1 protease.[1] It is identified as "Compound 5" in patent WO2021000855A1.[1] The following sections detail its mechanism of action, supported by available quantitative data and experimental protocols.

Chemical Structure

The chemical structure of this compound is detailed in the patent literature. For the precise chemical structure, please refer to Compound 5 in patent WO2021000855A1.

Quantitative Data

The inhibitory activity of this compound against the MALT1 protease has been quantified using a cell-based reporter assay.

| Compound | Assay | Cell Line | IC50 (nM) | Source |

| This compound | Raji MALT1-GloSensor™ Assay | Raji | <500 | [1] |

Mechanism of Action

This compound functions as a direct inhibitor of the MALT1 paracaspase activity. By blocking the proteolytic function of MALT1, it prevents the cleavage of downstream substrates that are critical for the propagation of NF-κB signaling. This leads to a dampening of the pro-survival and pro-proliferative signals in cells dependent on this pathway.

Signaling Pathway: MALT1 in NF-κB Activation and Inhibition by this compound

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following section details the key experimental protocol used to characterize the activity of this compound.

Raji MALT1-GloSensor™ Assay

This cell-based assay provides a quantitative readout for MALT1 protease activity in living cells.

Principle: The assay utilizes a genetically engineered biosensor expressed in Raji lymphoma cells. The biosensor is a fusion protein containing a specific MALT1 cleavage site (derived from a known MALT1 substrate like RelB) flanked by two fragments of a reporter enzyme, such as luciferase. In the absence of MALT1 activity, the biosensor is intact, and the reporter enzyme is inactive. Upon activation of MALT1, the cleavage site is recognized and cleaved, leading to a conformational change in the biosensor that reconstitutes the reporter enzyme activity, resulting in a measurable signal (e.g., luminescence).

Protocol Outline:

-

Cell Culture: Raji cells stably expressing the MALT1-GloSensor™ reporter are cultured under standard conditions.

-

Compound Treatment: Cells are seeded into microplates and pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes).

-

MALT1 Activation: MALT1 protease activity is induced by stimulating the cells with agents like Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.

-

Signal Detection: After a specific incubation time post-stimulation, the reporter signal (e.g., luminescence) is measured using a plate reader.

-

Data Analysis: The signal intensity is normalized to controls, and the concentration-dependent inhibition by this compound is used to calculate the IC50 value.

Experimental Workflow: Raji MALT1-GloSensor™ Assay

Caption: Workflow for determining MALT1 inhibition using the GloSensor™ assay.

Logical Relationship of this compound's Action

The inhibitory effect of this compound follows a clear logical progression from target engagement to cellular response.

Logical Flow: From MALT1 Inhibition to Cellular Effect

Caption: Logical cascade of this compound's mechanism of action.

Conclusion

This compound is a potent inhibitor of the MALT1 paracaspase, targeting a key node in the NF-κB signaling pathway. Its ability to block the proteolytic activity of MALT1 makes it a valuable tool for studying the biological roles of MALT1 and a promising lead compound for the development of therapeutics for diseases driven by aberrant MALT1 activity, such as certain B-cell lymphomas. Further characterization of its selectivity, pharmacokinetic, and pharmacodynamic properties will be crucial in advancing its potential clinical applications.

References

What is the cellular target of Malt1-IN-9?

An In-Depth Technical Guide to the Cellular Target of MALT1-IN-9

Core Target: MALT1 Paracaspase

The primary cellular target of the small molecule inhibitor this compound is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) . MALT1 is a pivotal intracellular signaling protein that plays a dual role as both a scaffold and a cysteine protease, belonging to the paracaspase family.[1][2][3][4] It is a key component in the activation of lymphocytes and other immune cells.[1]

MALT1 is centrally involved in antigen receptor signaling pathways, such as those downstream of the B-cell receptor (BCR) and T-cell receptor (TCR).[5][6] Upon receptor engagement, MALT1 forms a complex with B-cell lymphoma 10 (BCL10) and Caspase Recruitment Domain Family Member 11 (CARD11), known as the CBM complex.[5] This complex is essential for transducing signals that lead to the activation of the nuclear factor-κB (NF-κB) transcription factor.[1][5]

The enzymatic activity of MALT1 is critical for its function. As a protease, MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 (TNFAIP3), CYLD, and RelB.[7] By cleaving these substrates, MALT1 amplifies and sustains the NF-κB response, which is crucial for the proliferation and survival of certain immune cells.[1] In some cancers, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL), signaling pathways that rely on MALT1 activity are constitutively active, making MALT1 an attractive therapeutic target.[7][8][9]

This compound and similar inhibitors are designed to specifically block the proteolytic activity of MALT1.[3] By doing so, they prevent the degradation of NF-κB inhibitors, thereby suppressing the aberrant NF-κB signaling that drives the growth and survival of malignant lymphocytes.[8][9]

Quantitative Data

The following table summarizes the inhibitory activities of representative MALT1 small molecule inhibitors, such as MI-2, which are structurally and functionally analogous to compounds like this compound. This data is primarily derived from studies in ABC-DLBCL cell lines, which are dependent on MALT1 activity.

| Compound | Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| MI-2 | Growth Inhibition | HBL-1 | GI₅₀ | 0.2 | [7] |

| MI-2 | Growth Inhibition | TMD8 | GI₅₀ | 0.5 | [7] |

| MI-2 | Growth Inhibition | OCI-Ly3 | GI₅₀ | 0.4 | [7] |

| MI-2 | Growth Inhibition | OCI-Ly10 | GI₅₀ | 0.4 | [7] |

| Janssen Cpd 98 | MALT1 Inhibition | Biochemical | IC₅₀ | 0.0085 | [10] |

| Janssen Cpd 98 | NF-κB Activity | HEK-293 | IC₅₀ | 0.0028 | [10] |

| Janssen Cpd 98 | Growth Inhibition | OCI-Ly3 | GI₅₀ | 0.018 | [10] |

| Z-VRPR-fmk | MALT1 Inhibition | Biochemical | - | - | [9] |

GI₅₀: 50% growth inhibition concentration. IC₅₀: 50% inhibitory concentration.

Signaling Pathway and Inhibition

The diagram below illustrates the canonical B-Cell Receptor (BCR) signaling pathway leading to NF-κB activation and highlights the central role of MALT1. MALT1 inhibitors, such as this compound, intervene by blocking the proteolytic activity of MALT1, thereby preventing the downstream activation of NF-κB.

Caption: MALT1 in the BCR signaling pathway and its inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to characterize MALT1 inhibitors are provided below.

MALT1 Substrate Cleavage Assay (Western Blot)

This assay directly measures the proteolytic activity of MALT1 in cells by detecting the cleavage of its known substrates.

-

Cell Treatment: ABC-DLBCL cell lines (e.g., HBL-1, TMD8) are treated with varying concentrations of the MALT1 inhibitor (e.g., this compound, MI-2) or a vehicle control (DMSO) for a specified duration (e.g., 8-24 hours).[7]

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare whole-cell extracts.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the Bradford assay, to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for MALT1 substrates, such as CYLD, A20, RelB, or BCL10.[7][11] An antibody against a housekeeping protein (e.g., α-tubulin or GAPDH) is used as a loading control.

-

Detection: After incubation with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the cleaved form of the substrate and an increase in the full-length form indicate MALT1 inhibition.[7]

Cell Proliferation and Viability Assay

This assay assesses the effect of MALT1 inhibition on the growth and survival of MALT1-dependent cancer cells.

-

Cell Seeding: ABC-DLBCL cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a serial dilution of the MALT1 inhibitor for 48 to 96 hours.[7][10]

-

Viability Measurement: Cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®). The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is read using a plate reader.

-

Data Analysis: The results are normalized to vehicle-treated controls, and the concentration that inhibits growth by 50% (GI₅₀) is calculated using non-linear regression analysis.

NF-κB Nuclear Translocation Assay (Flow Cytometry)

This method quantifies the nuclear translocation of NF-κB subunits, a key step in its activation, following MALT1 inhibition.

-

Cell Treatment: HBL-1 cells are treated with the MALT1 inhibitor (e.g., 200 nM MI-2), a positive control (e.g., 50 µM Z-VRPR-FMK), or a vehicle for 24 hours.[7]

-

Nuclear Isolation: Cytoplasmic and nuclear fractions are separated. Briefly, cells are lysed with a hypotonic buffer containing a non-ionic detergent (e.g., NP-40) to release the cytoplasm, and the intact nuclei are pelleted by centrifugation.[8]

-

Fixation and Permeabilization: The isolated nuclei are fixed and permeabilized to allow antibody access to nuclear proteins.

-

Immunostaining: The nuclei are stained with a fluorescently labeled primary antibody against an NF-κB subunit, typically c-Rel.[7]

-

Flow Cytometry Analysis: The fluorescence intensity of individual nuclei is measured by flow cytometry. A reduction in the nuclear c-Rel signal in inhibitor-treated cells compared to the control indicates suppression of NF-κB translocation.[7]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the identification and validation of a MALT1 inhibitor.

Caption: Workflow for MALT1 inhibitor discovery and validation.

References

- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New MALT1 inhibitors disclosed in Janssen patent | BioWorld [bioworld.com]

- 11. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]

The Genesis of a New Therapeutic Strategy: A Technical Guide to the Discovery and Synthesis of MALT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of inhibitors targeting the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). While the specific compound "Malt1-IN-9" did not yield specific discovery and synthesis data in our search, this document will detail the core principles and methodologies applied in the development of potent and selective MALT1 inhibitors, using publicly available data on representative molecules as illustrative examples.

Introduction: MALT1 as a Therapeutic Target

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a key regulator in the nuclear factor-kappa B (NF-κB) signaling pathway, a critical cascade for the activation, proliferation, and survival of immune cells.[1][2] MALT1 possesses both scaffolding and proteolytic functions.[2][3] Its paracaspase activity, in particular, has emerged as a compelling therapeutic target for a range of hematological malignancies, including certain subtypes of non-Hodgkin lymphoma, as well as autoimmune and inflammatory disorders.[4] The aberrant activation of MALT1 is a hallmark of diseases like activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[5][6]

The MALT1 Signaling Pathway

MALT1 functions as a critical component of the CARD11-BCL10-MALT1 (CBM) complex.[5][6] Upon antigen receptor engagement, this complex assembles and triggers a signaling cascade that leads to the activation of IKK (IκB kinase), which in turn phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of NF-κB. MALT1's protease activity amplifies this signaling by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB.[3]

Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.

Discovery of MALT1 Inhibitors

The discovery of small molecule inhibitors of MALT1 has been pursued through several strategies, including high-throughput screening (HTS), structure-based drug design, and fragment-based screening.

High-Throughput Screening

HTS campaigns have been instrumental in identifying initial hit compounds. For instance, a screening of a large compound library led to the identification of a novel series of allosteric MALT1 inhibitors. Subsequent optimization of a hit from this screen resulted in the development of potent analogs with IC50 values in the nanomolar range.

Structure-Guided Drug Design

The availability of the crystal structure of the MALT1 paracaspase domain has enabled structure-guided drug design efforts. This approach allows for the rational design of inhibitors that can specifically interact with the active site or allosteric sites of the enzyme. For example, a structure-guided medicinal chemistry effort led to the discovery of irreversible substrate-mimetic compounds that bind to the MALT1 active site.[5]

Caption: A general workflow for the discovery of MALT1 inhibitors.

Synthesis of MALT1 Inhibitors

The synthesis of MALT1 inhibitors varies depending on the chemical scaffold. A common approach for developing covalent inhibitors involves the incorporation of a reactive "warhead" that can form a covalent bond with a cysteine residue in the MALT1 active site. For example, the synthesis of a novel class of MALT1 inhibitors featuring a "2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one" scaffold has been reported.[7] The synthesis of these compounds typically involves multi-step organic chemistry routes.

Quantitative Data of Representative MALT1 Inhibitors

The potency and selectivity of MALT1 inhibitors are evaluated using a variety of biochemical and cell-based assays. The following table summarizes publicly available data for some representative MALT1 inhibitors.

| Compound/Series | Target | Assay Type | IC50/GI50 | Cell Line | Reference |

| Compound [I] | MALT1 Protease | Biochemical | 1.7 µM | - | [4] |

| Compound [I] | Cell Proliferation | Cell-based | 1.5 µM | HBL1 | [4] |

| Compound 10m | MALT1 Protease | Biochemical | 1.7 µM | - | [7] |

| Compound 9 | MALT1 | Competitive ABPP | 3.0 µM | - | [8] |

| Compound 13 | MALT1 | Competitive ABPP | 2.1 µM | [8] | |

| MI-2 | MALT1 | Competitive ABPP | 7.8 µM | - | [8] |

Experimental Protocols

MALT1 Protease Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of a compound to inhibit the proteolytic activity of MALT1.

Methodology:

-

Recombinant human MALT1 protein is incubated with a fluorogenic substrate (e.g., based on the cleavage site of a known MALT1 substrate like RelB).

-

The test compound is added at various concentrations.

-

The reaction is initiated, and the fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (Cell-Based)

Objective: To assess the effect of a MALT1 inhibitor on the growth of cancer cell lines.

Methodology:

-

ABC-DLBCL cell lines (e.g., HBL-1, TMD8) are seeded in 96-well plates.[4]

-

The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.[4]

Target Engagement Assay

Objective: To confirm that the inhibitor binds to MALT1 in living cells.

Methodology:

-

A target engagement assay can be developed using techniques like cellular thermal shift assay (CETSA) or by using activity-based probes.

-

For CETSA, cells are treated with the inhibitor, heated to different temperatures, and the amount of soluble MALT1 is quantified by Western blotting. A shift in the melting curve indicates target binding.

-

For activity-based probes, a fluorescently tagged probe that covalently binds to the active site of MALT1 is used. Pre-incubation with an inhibitor will prevent the probe from binding, which can be visualized by gel electrophoresis and fluorescence scanning.[8]

Immunoblotting for MALT1 Substrate Cleavage

Objective: To measure the inhibition of MALT1's proteolytic activity in a cellular context.

Methodology:

-

Cells are treated with the MALT1 inhibitor for a defined period.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for MALT1 substrates (e.g., CYLD, RelB) and their cleaved fragments.[3]

-

A reduction in the amount of the cleaved fragment in inhibitor-treated cells indicates target inhibition.

Conclusion

The discovery and development of MALT1 inhibitors represent a promising therapeutic avenue for various cancers and autoimmune diseases. The multifaceted approach, combining advanced screening techniques, structure-based design, and rigorous preclinical evaluation, has led to the identification of potent and selective inhibitors. Further research and clinical development of these compounds hold the potential to provide new treatment options for patients with high unmet medical needs.

References

- 1. schrodinger.com [schrodinger.com]

- 2. researchgate.net [researchgate.net]

- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma | BioWorld [bioworld.com]

- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MALT1 is not alone after all: identification of novel paracaspases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of new Malt1 inhibitors and probes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activity of Malt1-IN-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Malt1-IN-9, a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. This document summarizes key quantitative data, details experimental methodologies, and illustrates the relevant biological pathways and experimental workflows.

Core Concepts: MALT1 and its Role in Cellular Signaling

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a critical intracellular signaling protein that possesses both scaffolding and proteolytic functions. It is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which plays a central role in activating the nuclear factor-kappa B (NF-κB) signaling pathway in response to signals from immune receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[1][2][3] The protease activity of MALT1 is responsible for cleaving and inactivating negative regulators of NF-κB signaling, including A20 and RelB, thereby amplifying and sustaining the signal.[1][4] Dysregulation of MALT1 activity has been implicated in various diseases, including certain types of lymphomas and autoimmune disorders, making it an attractive therapeutic target.[1][5]

This compound: A Potent MALT1 Protease Inhibitor

This compound, also identified as Compound 5 in patent application WO2021000855A1, is a potent inhibitor of MALT1 protease activity.[6]

Quantitative Data Summary

The primary reported biological activity of this compound is its potent inhibition of MALT1 protease.

| Compound | Assay | Cell Line | IC50 | Source |

| This compound | Raji MALT1-GloSensor Assay | Raji | <500 nM | [6] |

Mechanism of Action

This compound functions by directly inhibiting the proteolytic activity of the MALT1 paracaspase. By blocking this enzymatic function, this compound prevents the cleavage of MALT1 substrates that are critical for the propagation of NF-κB signaling. This ultimately leads to a dampening of the inflammatory and pro-survival signals mediated by this pathway.

MALT1 Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for MALT1 inhibitors like this compound.

Caption: MALT1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Raji MALT1-GloSensor™ Assay

This cell-based reporter assay is designed to quantitatively measure the protease activity of MALT1 in living cells.

Principle: The assay utilizes a genetically engineered biosensor expressed in Raji cells. This biosensor consists of a substrate peptide containing the MALT1 cleavage site (derived from RelB) fused to a circularly permuted firefly luciferase.[7] When MALT1 is active, it cleaves the substrate peptide, leading to a conformational change in the luciferase that results in a significant increase in luminescence. The intensity of the light produced is directly proportional to the MALT1 protease activity.

Detailed Methodology:

-

Cell Culture: Raji cells stably expressing the MALT1-GloSensor™ reporter are cultured in appropriate media under standard conditions (e.g., 37°C, 5% CO2).

-

Cell Plating: Cells are seeded into 96-well white-walled assay plates at a density optimized for the assay.

-

Compound Treatment: A dilution series of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included. Cells are typically pre-incubated with the compound for a defined period (e.g., 30 minutes to 1 hour).

-

Stimulation: MALT1 activity is induced by stimulating the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin.[7]

-

Luminescence Detection: Following stimulation (e.g., 1-2 hours), the GloSensor™ reagent is added to the wells, and luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal from the compound-treated wells is normalized to the vehicle control. The IC50 value, representing the concentration of this compound that inhibits 50% of the MALT1 protease activity, is calculated using a suitable dose-response curve fitting model.

Experimental Workflow for MALT1 Inhibitor Screening

The following diagram outlines a typical workflow for the screening and validation of MALT1 inhibitors.

Caption: General Workflow for MALT1 Inhibitor Discovery.

This in-depth guide provides a foundational understanding of the biological activity of this compound. For further detailed information, it is recommended to consult the primary patent literature (WO2021000855A1).

References

- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. MALT | TargetMol [targetmol.com]

- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Cascade: A Technical Guide to MALT1 Inhibition by MALT1-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical mediator in immunological signaling pathways, particularly in the activation of NF-κB. Its dual function as a scaffold protein and a cysteine protease makes it a compelling therapeutic target for a range of hematological malignancies and autoimmune disorders. This technical guide provides an in-depth exploration of the downstream effects of MALT1 inhibition, with a focus on the potent inhibitor MALT1-IN-9. Through a comprehensive review of preclinical data, this document outlines the molecular consequences of MALT1 protease inhibition, offering valuable insights for researchers and drug development professionals.

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from antigen receptors and other immune receptors to downstream effector pathways. The protease activity of MALT1 is crucial for the cleavage and inactivation of several negative regulators of NF-κB signaling, thereby amplifying and sustaining the inflammatory response. Inhibition of this proteolytic activity represents a promising strategy to modulate aberrant immune responses. This compound is a potent MALT1 protease inhibitor with a reported IC50 of less than 500 nM in Raji MALT1-GloSensor cells.

MALT1 Signaling Pathway

The canonical NF-κB signaling pathway is a central axis in immune cell activation, proliferation, and survival. Upon antigen receptor stimulation, a cascade of events leads to the formation of the CBM complex. This complex serves as a platform for the recruitment and activation of downstream signaling molecules, including the IκB kinase (IKK) complex. MALT1's scaffold function is essential for bringing these components together. Furthermore, the protease activity of MALT1 cleaves and inactivates negative regulators of NF-κB, such as A20, CYLD, and RelB, leading to sustained NF-κB activation. Activated NF-κB then translocates to the nucleus to induce the expression of target genes involved in inflammation, cell survival, and proliferation.

Caption: MALT1 Signaling Pathway and Point of Inhibition.

Quantitative Downstream Effects of MALT1 Inhibition

The inhibition of MALT1's proteolytic activity by compounds such as this compound leads to a cascade of downstream effects, impacting substrate cleavage, NF-κB signaling, gene expression, and ultimately, cellular fate. While specific quantitative data for this compound is emerging, data from structurally and functionally similar MALT1 inhibitors provide a strong predictive framework for its biological activity.

Table 1: Effects of MALT1 Inhibition on Substrate Cleavage and NF-κB Activity

| Parameter | Inhibitor | Cell Line | Concentration | Effect | Reference |

| MALT1 Protease Activity (IC50) | This compound | Raji MALT1-GloSensor | <500 nM | Potent Inhibition | [1] |

| RelB Cleavage | Compound 3 | OCI-Ly3 | 200 nM | 96% Inhibition | |

| BCL10 Cleavage | z-VRPR-fmk | OCI-Ly3 | 50 µM | Complete Inhibition | [2] |

| A20 Cleavage | z-VRPR-fmk | ABC-DLBCL lines | 50 µM | Inhibition of cleavage | [2] |

| NF-κB Reporter Activity (IC50) | Exemplified Compound | HEK-293 | 2.8 nM | Inhibition of transcriptional activity | [3] |

| Nuclear p50 levels | MI-2 | CLL cells | Dose-dependent | Reduction | [4] |

| Nuclear RelB levels | MI-2 | CLL cells | Dose-dependent | Reduction | [4] |

Table 2: Effects of MALT1 Inhibition on Cell Viability and Proliferation

| Parameter | Inhibitor | Cell Line | Concentration | Effect | Reference |

| Growth Inhibition (GI50) | Exemplified Compound | OCI-Ly3 | 18 nM | Potent antiproliferative activity | [3] |

| Cell Viability | z-VRPR-fmk | ABC-DLBCL lines | 50 µM | Drastic reduction | [2][5] |

| Cell Proliferation (CFSE) | Compound 3 | ABC-DLBCL lines | 1 µM | Significant decrease | [6] |

Table 3: Effects of MALT1 Inhibition on Cytokine Production

| Cytokine | Inhibitor | Cell/Tissue Type | Effect | Reference |

| IL-2 | MALT1 protease-dead mutant | CD4+ and CD8+ T cells | Decreased production | [3] |

| TNF-α | MALT1 protease-dead mutant | Dendritic cells | Reduced production | [3] |

| IL-6 | MALT1 protease-dead mutant | Dendritic cells | No significant decrease | [3] |

| IL-10 | MALT1 protease-dead mutant | Dendritic cells | Significantly reduced production | [3] |

| IL-1β | MALT1 inhibitors | DSS-colitis model | Suppression | [7] |

| IFN-γ | MALT1 inhibitors | DSS-colitis model | Suppression | [7] |

| IL-17A | MALT1 inhibitors | DSS-colitis model | Suppression | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of MALT1 inhibition. Below are methodologies for key assays used to characterize the downstream effects of inhibitors like this compound.

Western Blot for MALT1 Substrate Cleavage

This protocol is designed to assess the proteolytic activity of MALT1 by monitoring the cleavage of its known substrates.

Workflow Diagram:

Caption: Western Blot Experimental Workflow.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for MALT1 substrates (e.g., anti-CYLD, anti-RelB, anti-BCL10) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to MALT1 inhibition.

Workflow Diagram:

Caption: NF-κB Reporter Assay Workflow.

Methodology:

-

Cell Transfection: Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

Cell Treatment: Plate the transfected cells and pre-treat with various concentrations of this compound for a specified duration.

-

Stimulation: Induce NF-κB activation using a stimulant such as PMA and ionomycin or TNF-α.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) and express the results as a percentage of the stimulated control.

Cell Viability Assay (e.g., MTS/CellTiter-Glo)

These assays are used to determine the effect of this compound on the viability and proliferation of cells.

Workflow Diagram:

References

- 1. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MALT1 Protease Activity Is Required for Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role and Therapeutic Targeting of MALT1 in Activated B-cell Like Diffuse Large B-cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic targeting of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) in Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL). While this guide will reference the specific inhibitor Malt1-IN-9 , a potent MALT1 protease inhibitor with a reported IC50 of less than 500 nM in Raji MALT1-GloSensor cells[1], publicly available data for this specific compound is limited. Therefore, to comprehensively fulfill the requirements of a detailed technical resource, this document will utilize the well-characterized MALT1 inhibitor, MI-2 , as a representative compound for which extensive experimental data and methodologies have been published.

Introduction to MALT1 in ABC-DLBCL

Activated B-cell like diffuse large B-cell lymphoma is an aggressive subtype of non-Hodgkin's lymphoma characterized by constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] This aberrant signaling is often driven by chronic B-cell receptor (BCR) activity and mutations in upstream signaling components such as CD79A/B, CARD11, and MYD88.[2] MALT1, a paracaspase, is a critical downstream effector in this pathway, functioning as both a scaffold and a protease.[4][5][6] Its proteolytic activity is essential for cleaving and inactivating negative regulators of NF-κB, such as A20 and CYLD, thereby sustaining the pro-survival signaling that ABC-DLBCL cells depend on.[4][7] Consequently, the inhibition of MALT1 protease activity has emerged as a promising therapeutic strategy for this challenging malignancy.

MALT1 Signaling Pathway in ABC-DLBCL

The constitutive activation of the B-cell receptor in ABC-DLBCL triggers a signaling cascade that leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[3] This complex is essential for the recruitment and activation of downstream effectors that ultimately lead to the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB. MALT1's proteolytic activity further amplifies this signal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Malt1-IN-9: A Technical Guide to its Role in T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the adaptive and innate immune systems. It functions as both a scaffold protein and a cysteine protease, playing a pivotal role in T-cell and B-cell receptor signaling pathways. Upon T-cell receptor (TCR) engagement, MALT1 is recruited to the CBM (CARMA1-BCL10-MALT1) complex, leading to the activation of the NF-κB signaling pathway, which is essential for T-cell activation, proliferation, and cytokine production. The proteolytic activity of MALT1 is a key component of this signaling cascade, making it an attractive therapeutic target for autoimmune diseases and certain types of lymphomas. This technical guide provides an in-depth overview of the MALT1 inhibitor, Malt1-IN-9, and its effects on T-cell activation.

This compound: A Potent MALT1 Protease Inhibitor

This compound is a potent inhibitor of the MALT1 protease.[1] Quantitative data for this compound is summarized in the table below.

| Compound | Assay System | IC50 | Source |

| This compound | Raji MALT1-GloSensor cells | <500 nM | [1] |

Mechanism of Action: Inhibition of the MALT1 Signaling Pathway

This compound exerts its effects by directly inhibiting the proteolytic activity of the MALT1 paracaspase. This inhibition disrupts the downstream signaling cascade that is essential for T-cell activation.

T-Cell Receptor (TCR) Signaling and MALT1 Activation

Upon engagement of the TCR and co-stimulatory receptors like CD28, a signaling cascade is initiated, leading to the formation of the CBM complex. Within this complex, MALT1's protease activity is unleashed. This enzymatic function of MALT1 is crucial for the cleavage of several substrates, including A20, BCL10, CYLD, and RelB, which in turn fine-tunes and amplifies the NF-κB signal. By blocking this proteolytic step, this compound effectively dampens the activation of the canonical NF-κB pathway, a critical downstream event in T-cell activation.

Figure 1: Simplified MALT1 signaling pathway in T-cell activation.

Key Experimental Protocols for Evaluating MALT1 Inhibitors

The following are detailed methodologies for key experiments cited in the characterization of MALT1 inhibitors and their effects on T-cell activation. These protocols are standard in the field and can be adapted for the evaluation of this compound.

MALT1 Protease Activity Assay

This assay directly measures the enzymatic activity of MALT1 and the inhibitory potential of compounds like this compound.

Principle: A fluorogenic substrate containing the MALT1 cleavage sequence is incubated with recombinant MALT1 enzyme. Cleavage of the substrate by MALT1 releases a fluorescent molecule, and the resulting fluorescence is proportional to the enzyme's activity.

Protocol:

-

Reagents and Materials:

-

Recombinant human MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 10 mM DTT, pH 7.4)

-

This compound or other test compounds

-

384-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant MALT1 enzyme to each well of the microplate.

-

Add the serially diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 2: Workflow for MALT1 protease activity assay.

T-Cell Proliferation Assay

This assay assesses the ability of a MALT1 inhibitor to suppress the proliferation of T-cells following activation.

Principle: T-cells are labeled with a fluorescent dye (e.g., CFSE) that is equally distributed between daughter cells upon cell division. The proliferation of T-cells is measured by the progressive dilution of the dye, which is quantified by flow cytometry.

Protocol:

-

Reagents and Materials:

-

Primary human or mouse T-cells

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or PMA and ionomycin)

-

Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation tracking dye

-

Complete RPMI-1640 medium

-

This compound or other test compounds

-

96-well cell culture plate

-

Flow cytometer

-

-

Procedure:

-

Isolate primary T-cells from peripheral blood or spleen.

-

Label the T-cells with CFSE according to the manufacturer's protocol.

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin.

-

Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

Quantify the percentage of proliferated cells based on the dilution of the CFSE signal.

-

IL-2 Production Assay

This assay measures the effect of a MALT1 inhibitor on the production of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.

Principle: T-cells are stimulated in the presence of the MALT1 inhibitor, and the amount of IL-2 secreted into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Reagents and Materials:

-

Primary human or mouse T-cells or a T-cell line (e.g., Jurkat)

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or PMA and ionomycin)

-

This compound or other test compounds

-

Complete RPMI-1640 medium

-

96-well cell culture plate

-

Human or mouse IL-2 ELISA kit

-

-

Procedure:

-

Plate T-cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin.

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-2 in the supernatants using an IL-2 ELISA kit according to the manufacturer's instructions.

-

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to T-cell activation and its inhibition by a MALT1 inhibitor.

Principle: A reporter cell line (e.g., Jurkat T-cells) is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Protocol:

-

Reagents and Materials:

-

NF-κB reporter T-cell line (e.g., Jurkat-NF-κB-luc)

-

T-cell activation stimuli (e.g., PMA and ionomycin)

-

This compound or other test compounds

-

Complete RPMI-1640 medium

-

96-well cell culture plate

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Plate the NF-κB reporter cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with PMA and ionomycin.

-

Incubate the cells for 6-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to cell viability if necessary.

-

Conclusion

This compound is a potent inhibitor of MALT1 protease activity, a key regulator of T-cell activation. By targeting the enzymatic function of MALT1, this inhibitor effectively disrupts the NF-κB signaling pathway, leading to the suppression of T-cell proliferation and cytokine production. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other MALT1 inhibitors, facilitating further research and development in the fields of immunology and oncology. The continued investigation of MALT1 inhibitors holds significant promise for the development of novel therapeutics for a range of immune-mediated diseases and malignancies.

References

An In-depth Technical Guide to the Paracaspase Inhibition of MALT1 by Malt1-IN-9

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune responses and a promising therapeutic target for specific cancers and autoimmune diseases.[1] As the only known human paracaspase, MALT1 possesses both a scaffolding function and arginine-specific cysteine protease activity.[2][3] Its activation is critical for the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which promotes cell proliferation and survival.[1] In certain malignancies, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive MALT1 activity is a primary driver of oncogenesis, making it a compelling drug target.[2][4]

This guide provides a detailed technical overview of the inhibition of MALT1's paracaspase activity, with a focus on the potent inhibitor Malt1-IN-9. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

The MALT1 Signaling Pathway

MALT1 functions as a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome.[5] Following antigen receptor stimulation on lymphocytes, the CBM complex assembles, acting as a scaffold.[4] This scaffolding function recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1]

Simultaneously, MALT1's protease function is activated. It amplifies and sustains the NF-κB signal by cleaving and inactivating several negative regulators of the pathway, including A20 (TNFAIP3), RelB, and CYLD.[1][2][4] This dual function makes MALT1 a central node in controlling immune cell activation.

Quantitative Data on MALT1 Inhibition

This compound is a potent MALT1 protease inhibitor, identified as Compound 5 in patent WO2021000855A1.[6][7] While many modern small-molecule inhibitors of MALT1 function through allosteric inhibition, preventing the conformational changes required for protease activity, the precise binding mechanism for this compound is not publicly detailed.[8] The table below summarizes its cellular potency alongside other reference MALT1 inhibitors for comparison.

| Inhibitor | Type | Assay Type | Cell Line | Potency (IC50 / Ki) | Reference(s) |

| This compound | Small Molecule | Cellular (GloSensor) | Raji | < 500 nM | [7] |

| MI-2 | Small Molecule | Cellular (Growth) | HBL-1 | GI25: ~900 nM | [2] |

| z-VRPR-fmk | Peptide-based | Biochemical | - | Ki: ~5 nM | [2] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. GI25: 25% growth inhibition concentration.

Experimental Protocols

The characterization of MALT1 inhibitors like this compound involves a combination of biochemical and cellular assays to determine direct enzyme inhibition, cellular target engagement, and downstream functional effects.

Protocol 1: Cellular MALT1 Activity Assay (GloSensor)

This assay quantifies the intracellular proteolytic activity of MALT1 in living cells. It was used to determine the potency of this compound.

Principle: A reporter protein is engineered consisting of two luciferase domains connected by a linker containing a MALT1-specific cleavage sequence (e.g., from the substrate RelB). In the uncleaved state, the reporter has low luciferase activity. When active MALT1 cleaves the linker, a conformational change occurs, leading to a significant increase in luminescent signal, which is measured by a luminometer.

Methodology:

-

Cell Line Engineering: A suitable cell line (e.g., Raji B-cells) is stably transfected with a plasmid encoding the MALT1-GloSensor reporter.

-

Cell Plating: The engineered cells are seeded into a 96-well plate.

-

Compound Treatment: Cells are treated with a serial dilution of the test inhibitor (e.g., this compound) and incubated for a specified period.

-

Lysis and Signal Detection: A luciferase detection reagent is added to lyse the cells and provide the substrate for the luciferase.

-

Data Acquisition: The luminescent signal from each well is measured using a plate reader.

-

Analysis: The signal is normalized to untreated controls, and the IC50 value is calculated from the resulting dose-response curve.

Protocol 2: Biochemical MALT1 Protease Assay (Fluorogenic)

This in vitro assay measures the direct inhibition of purified MALT1 enzyme activity.

Principle: The assay uses a purified, recombinant MALT1 enzyme and a synthetic peptide substrate that mimics a MALT1 cleavage site, conjugated to a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescent signal. Upon cleavage by MALT1, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Methodology:

-

Reaction Setup: Reactions are prepared in a 96-well plate. Each well contains MALT1 assay buffer, purified recombinant MALT1 enzyme, and the test inhibitor at various concentrations.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.

-

Initiation: The reaction is initiated by adding the fluorogenic MALT1 substrate.

-

Kinetic Measurement: The plate is immediately placed in a fluorescent plate reader. The increase in fluorescence (e.g., Excitation/Emission = 360nm/460nm) is monitored over time.

-

Data Analysis: The rate of reaction (slope of the fluorescence curve) is calculated for each inhibitor concentration. These rates are then used to determine the biochemical IC50 or Ki value.

Protocol 3: Cellular Target Engagement Assay (Western Blot)

This method confirms that the inhibitor blocks MALT1's proteolytic activity on its native substrates within a cellular environment.

Principle: ABC-DLBCL cell lines exhibit constitutive MALT1 activity, resulting in the constant cleavage of substrates like CYLD or A20.[2][4] Treatment with an effective MALT1 inhibitor will block this cleavage, leading to an accumulation of the full-length (uncleaved) form of the substrate and a decrease in its cleaved fragments. These changes can be visualized by Western blot.

Methodology:

-

Cell Culture and Treatment: An ABC-DLBCL cell line (e.g., HBL-1, TMD8) is cultured and treated with the MALT1 inhibitor at various concentrations for a set time (e.g., 8-24 hours).

-

Protein Lysate Preparation: Cells are harvested and lysed to extract total protein. Protein concentration is quantified to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to a MALT1 substrate (e.g., anti-CYLD). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured, revealing bands corresponding to the full-length and cleaved forms of the protein.

-

Analysis: The band intensities are quantified to assess the dose-dependent inhibition of substrate cleavage.

References

- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MALT1 - Wikipedia [en.wikipedia.org]

- 4. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliancegenome.org [alliancegenome.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for MALT1 Inhibition in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the immune system, acting as a paracaspase that modulates critical signaling pathways.[1] MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) in response to antigen receptor signaling.[2] Dysregulation of MALT1 activity has been implicated in various diseases, including certain types of lymphomas and autoimmune disorders.[2][3] Consequently, MALT1 has emerged as a promising therapeutic target.

This document provides detailed application notes and protocols for the use of MALT1 inhibitors in in vivo mouse models, based on available preclinical data for compounds targeting MALT1. While specific data for a compound designated "Malt1-IN-9" is not available in the public domain, the following sections summarize data from studies on other potent and selective MALT1 inhibitors, which can serve as a valuable reference for designing in vivo experiments. The primary mechanism of these inhibitors is the blockade of the MALT1 protease activity, which in turn dampens the aberrant activation of NF-κB signaling.[1]

MALT1 Signaling Pathway

MALT1 plays a crucial role as a scaffold protein and a protease in the activation of the NF-κB pathway downstream of B-cell and T-cell receptor activation. Upon receptor stimulation, a cascade of events leads to the formation of the CBM complex, which recruits and activates MALT1. As a protease, MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 and RelB, thereby amplifying and sustaining the signaling.[1]

Caption: MALT1 signaling cascade and point of inhibition.

Data Presentation: In Vivo Dosage of MALT1 Inhibitors

The following table summarizes the available quantitative data on the dosage and administration of various MALT1 inhibitors in mouse models from preclinical studies. This information can be used as a starting point for designing dosage regimens for novel MALT1 inhibitors like this compound.

| Compound Name | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |

| Compound 3 | TMD8-xenografted NOD-SCID mice | 30 mg/kg | Intraperitoneal (i.p.) | Single dose for PK/PD studies | [1] |

| Mepazine | Experimental Autoimmune Encephalomyelitis (EAE) mice | Not specified | Not specified | Prophylactically or after disease onset | [4] |

| MI-2 | ABC-DLBCL xenografted mice | Not specified | Not specified | Not specified | [5] |

Note: The oral bioavailability of some MALT1 inhibitors, such as "compound 3," may be limited due to their chemical structure (e.g., presence of an arginine residue), making intraperitoneal or intravenous injections more suitable for in vivo studies.[1]

Experimental Protocols

Protocol 1: Evaluation of Pharmacokinetics and Pharmacodynamics of a MALT1 Inhibitor in a Xenograft Mouse Model

This protocol is based on the methodology used for "compound 3" in a study with TMD8-xenografted NOD-SCID mice.[1]

1. Animal Model:

-

Strain: Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice.

-

Xenograft: Subcutaneous injection of TMD8 cells (an activated B-cell like diffuse large B-cell lymphoma cell line).

2. Compound Preparation and Administration:

-

Formulation: The specific vehicle for "compound 3" is not detailed in the provided search results. A common practice for similar compounds is dissolution in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to perform solubility and stability tests for the specific inhibitor being used.

-

Dosage: 30 mg/kg.[1]

-

Administration: Intraperitoneal (i.p.) injection.[1]

3. Experimental Workflow:

References

- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Malt1-IN-9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the handling, storage, and stability assessment of Malt1-IN-9, a potent MALT1 paracaspase inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Introduction to this compound

This compound (also known as MALT1 paracaspase inhibitor 3; CAS No. 2088355-90-0) is a specific and covalent inhibitor of the MALT1 paracaspase. MALT1 is a key signaling molecule in the NF-κB pathway, which is crucial for the activation and proliferation of lymphocytes. Dysregulation of MALT1 activity is implicated in certain types of lymphomas and autoimmune diseases, making it an important target for therapeutic intervention. This compound binds to the catalytic cysteine (C464) of MALT1, effectively blocking its proteolytic activity.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | MALT1 paracaspase inhibitor 3 | [1][2] |

| CAS Number | 2088355-90-0 | [1][2] |

| Molecular Formula | C₂₄H₃₄BrFN₆O₄ | [1] |

| Molecular Weight | 569.47 g/mol | [1] |

Stability and Storage Conditions

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions based on available data.

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid (Powder) | -20°C | ≥ 2 years | Store in a tightly sealed container, protected from light and moisture.[1][3] |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months (general guidance) | Aliquot to avoid repeated freeze-thaw cycles. Use airtight vials.[1] |

General Stability Notes:

-

This compound is stable under the recommended storage conditions.[1]

-

Avoid exposure to strong acids, strong alkalis, and strong oxidizing or reducing agents, as these may cause degradation.[1]

-

Long-term stability data in various solvents and under different conditions (e.g., light exposure, different temperatures) are not publicly available. It is recommended to perform in-house stability assessments for specific experimental conditions.

Solubility

Quantitative solubility data for this compound in various solvents is not extensively documented in public sources. The following table provides general guidance. It is recommended to perform small-scale solubility tests before preparing large stock solutions.

| Solvent | Anticipated Solubility | Notes |

| DMSO | Soluble | A common solvent for preparing stock solutions of organic compounds for in vitro assays. |

| Ethanol | Likely Soluble | May require warming or sonication to fully dissolve. |

| Aqueous Buffers | Sparingly Soluble | For aqueous-based assays, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on biological systems. |

Experimental Protocols

Protocol for Preparation of Stock Solutions

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO

-

Sterile, amber, airtight vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquot the stock solution into smaller volumes in sterile, amber, airtight vials to minimize freeze-thaw cycles and light exposure.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C.

Protocol for Assessing Long-Term Stability of Stock Solutions

This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or TFA)

-

Reference standard of this compound

Procedure:

-

Timepoint 0 (Initial Analysis):

-

Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis.

-

Inject the diluted sample onto the HPLC system and record the chromatogram.

-

Determine the peak area of the this compound peak. This will serve as the baseline (100% integrity).

-

-

Storage:

-

Store the remaining aliquots of the stock solution under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature). Protect from light.

-

-

Subsequent Timepoints (e.g., 1, 3, 6, 12 months):

-

At each designated timepoint, retrieve one aliquot from each storage condition.

-

Allow the aliquot to thaw completely and reach room temperature.

-

Prepare a dilution for HPLC analysis as done for the initial timepoint.

-

Inject the sample and record the chromatogram.

-

Determine the peak area of the this compound peak.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each timepoint relative to the initial peak area.

-

Remaining (%) = (Peak Area at Timepoint X / Peak Area at Timepoint 0) * 100

-

Monitor for the appearance of new peaks, which may indicate degradation products.

-

Plot the percentage of remaining compound against time for each storage condition to determine the stability profile.

-

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: MALT1 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Long-Term Stability Assessment of this compound.

Caption: Best Practices for Storage and Handling of this compound.

References

Application Notes and Protocols: Malt1-IN-9 Treatment of Lymphoma Cell Lines

For Research Use Only.

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors.[1][2][3][4] In certain types of lymphoma, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), MALT1 is constitutively active, leading to uncontrolled cell proliferation and survival.[4] Malt1-IN-9 is a potent and specific inhibitor of the MALT1 paracaspase. These application notes provide detailed protocols for the treatment of lymphoma cell lines with this compound to assess its anti-proliferative and pro-apoptotic effects.

MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the B-Cell Receptor (BCR) signaling pathway leading to NF-κB activation. This compound inhibits the proteolytic activity of MALT1, thereby blocking downstream signaling events.

Caption: MALT1 signaling pathway in lymphoma cells.

Quantitative Data

The following tables summarize the in vitro activity of potent MALT1 inhibitors against various lymphoma cell lines. The data presented is representative of compounds with a similar mechanism of action to this compound.

Table 1: Biochemical and Cellular Activity of a Representative MALT1 Inhibitor

| Assay Type | Target/Cell Line | Endpoint | IC50/GI50 (µM) |

| Biochemical Assay | Full-length MALT1 | IC50 | 0.0085 |

| Cellular Assay | HEK-293 (MALT1 expressing) | IC50 | 0.0028 |

| Cell Proliferation | OCI-Ly3 (ABC-DLBCL) | GI50 | 0.018 |

Data is illustrative and based on a representative MALT1 inhibitor ("Cpd 98 pg 177") from a patent disclosure.[5]

Table 2: Anti-proliferative Activity of MALT1 Inhibitor SY-12696

| Cell Line | Subtype | IC50 (nM) |

| OCI-Ly3 | ABC-DLBCL | 220 |

| OCI-Ly10 | ABC-DLBCL | 141 |

Data for a similar potent MALT1 inhibitor, SY-12696.[6]

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines the general workflow for evaluating the efficacy of this compound on lymphoma cell lines.

Caption: General experimental workflow.

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol determines the effect of this compound on the viability of lymphoma cell lines.

Materials:

-

Lymphoma cell lines (e.g., OCI-Ly3, TMD8)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed lymphoma cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Treatment: Add the desired concentrations of this compound to the wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of viable cells against the log concentration of this compound.

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activities.

Materials:

-

Lymphoma cell lines

-

Complete cell culture medium

-

This compound

-

96-well opaque-walled plates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol. A typical incubation time for apoptosis induction is 24-48 hours.

-

Assay:

-

Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Gently mix the contents of the wells.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure luminescence with a plate reader.

-

Data Analysis: Express results as fold-change in caspase activity relative to the vehicle-treated control.

Protocol 3: Western Blot Analysis of MALT1 Substrate Cleavage

This protocol is used to confirm the inhibition of MALT1 protease activity in cells by assessing the cleavage of its known substrates, such as BCL10 or RelB.[1]

Materials:

-

Lymphoma cell lines

-

Complete cell culture medium

-

This compound

-

Proteasome inhibitor (e.g., MG-132)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies (e.g., anti-BCL10, anti-RelB, anti-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate at a density that allows for sufficient protein extraction.

-

Treat cells with this compound or vehicle control for a predetermined time (e.g., 4-24 hours).

-

For detection of some cleavage products, it may be necessary to treat cells with a proteasome inhibitor like MG-132 for 1.5-2 hours prior to harvesting to prevent degradation of the cleaved fragments.[1]

-

-

Protein Extraction:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Analysis: Analyze the bands corresponding to the full-length and cleaved forms of the MALT1 substrate. A decrease in the cleaved form and/or an accumulation of the full-length form in this compound-treated samples indicates inhibition of MALT1 activity. Use a loading control (e.g., actin) to ensure equal protein loading.

References

- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MALT1 - Wikipedia [en.wikipedia.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New MALT1 inhibitors disclosed in Janssen patent | BioWorld [bioworld.com]

- 6. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]

Application Notes and Protocols: Utilizing Malt1-IN-9 in a CRISPR Screen for Drug Discovery and Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, playing a critical role in the activation and proliferation of lymphocytes.[1][2] Its aberrant activity has been implicated in various B-cell lymphomas and autoimmune diseases, making it a compelling therapeutic target.[1][3] Malt1-IN-9 is a potent, small molecule inhibitor of the MALT1 protease with a reported IC50 of less than 500 nM in Raji MALT1-GloSensor cells.